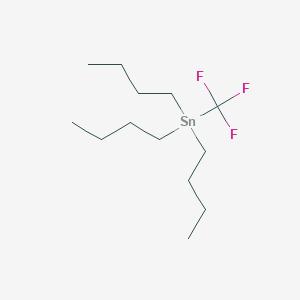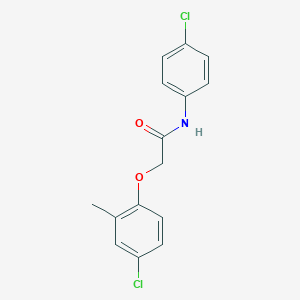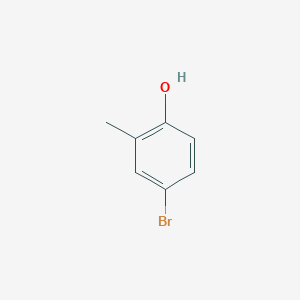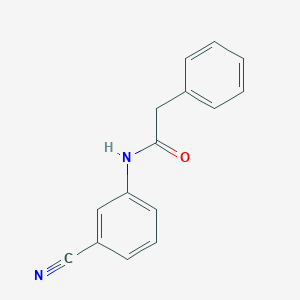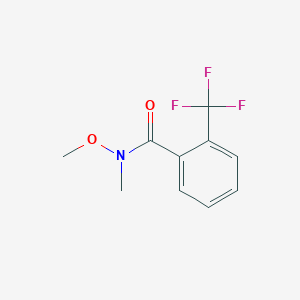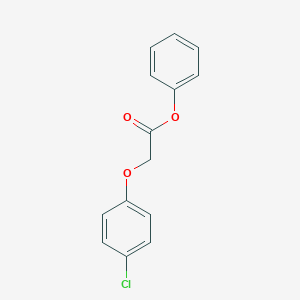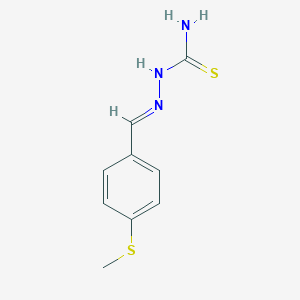
4-(Methylsulfanyl)benzaldehyde thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylsulfanyl)benzaldehyde thiosemicarbazone (MBTSC) is a thiosemicarbazone derivative that has been extensively studied for its potential applications in various fields of scientific research. MBTSC is a yellowish crystalline solid that is soluble in organic solvents and has a molecular weight of 242.34 g/mol.
Mécanisme D'action
The mechanism of action of 4-(Methylsulfanyl)benzaldehyde thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. 4-(Methylsulfanyl)benzaldehyde thiosemicarbazone has been shown to induce apoptosis (cell death) in cancer cells, and it has also been found to inhibit the growth of bacterial and fungal cells.
Biochemical and Physiological Effects:
4-(Methylsulfanyl)benzaldehyde thiosemicarbazone has been shown to have a number of biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death. 4-(Methylsulfanyl)benzaldehyde thiosemicarbazone has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes and inhibiting key enzymes and proteins. Additionally, 4-(Methylsulfanyl)benzaldehyde thiosemicarbazone has been found to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(Methylsulfanyl)benzaldehyde thiosemicarbazone for lab experiments is its relatively low cost and easy synthesis. However, 4-(Methylsulfanyl)benzaldehyde thiosemicarbazone is also highly reactive and can be difficult to handle. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research on 4-(Methylsulfanyl)benzaldehyde thiosemicarbazone. One area of interest is its potential use as an anti-cancer agent, particularly in combination with other drugs. Additionally, further research is needed to fully understand the mechanisms of action of 4-(Methylsulfanyl)benzaldehyde thiosemicarbazone, which could lead to the development of more effective treatments for a variety of diseases. Finally, there is potential for the development of new synthetic methods for 4-(Methylsulfanyl)benzaldehyde thiosemicarbazone, which could lead to improvements in its properties and applications.
Méthodes De Synthèse
4-(Methylsulfanyl)benzaldehyde thiosemicarbazone can be synthesized by reacting 4-(Methylsulfanyl)benzaldehyde with thiosemicarbazide in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography.
Applications De Recherche Scientifique
4-(Methylsulfanyl)benzaldehyde thiosemicarbazone has been found to have a wide range of applications in scientific research. It has been studied for its potential use as an anti-cancer agent, as well as for its antibacterial, antifungal, and antiviral properties. 4-(Methylsulfanyl)benzaldehyde thiosemicarbazone has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
65110-21-6 |
|---|---|
Nom du produit |
4-(Methylsulfanyl)benzaldehyde thiosemicarbazone |
Formule moléculaire |
C9H11N3S2 |
Poids moléculaire |
225.3 g/mol |
Nom IUPAC |
[(E)-(4-methylsulfanylphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3S2/c1-14-8-4-2-7(3-5-8)6-11-12-9(10)13/h2-6H,1H3,(H3,10,12,13)/b11-6+ |
Clé InChI |
DIOXACGFGYGYPY-IZZDOVSWSA-N |
SMILES isomérique |
CSC1=CC=C(C=C1)/C=N/NC(=S)N |
SMILES |
CSC1=CC=C(C=C1)C=NNC(=S)N |
SMILES canonique |
CSC1=CC=C(C=C1)C=NNC(=S)N |
Autres numéros CAS |
65110-21-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



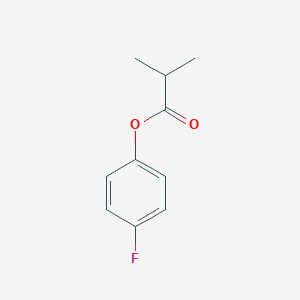

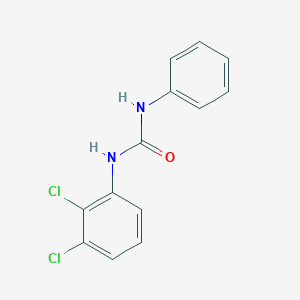
![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B185446.png)
